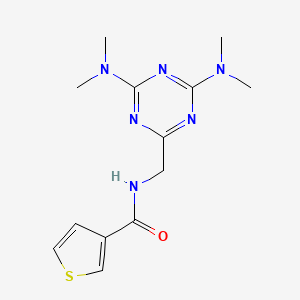

4-Ethynylazepane hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Ethynylazepane hydrochloride, also known as AEZS-130, is a synthetic compound that belongs to the class of azepane derivatives. It has been studied for its potential use in the treatment of various medical conditions, including cancer, endocrine disorders, and neurological disorders.

Wissenschaftliche Forschungsanwendungen

Control and Characterization of Multistep Unimolecular Reactions

Research has shown that electrons from scanning tunneling microscopes can break C-H bonds in acetylene molecules adsorbed on surfaces, leading to ethynyl (CCH) and further to dicarbon (CC). This process, characterized by significant changes in vibrational spectra and bonding geometry, underscores the importance of ethynyl groups in studying surface reactions and molecular electronics (Lauhon & Ho, 2000).

Environmental and Biological Applications

The chlorination of ethynylestradiol, producing chloroethynylestradiol and dichloroethynylestradiol, showcases the ethynyl group's role in environmental chemistry, particularly in the formation and behavior of reaction products in water treatment processes. This research highlights the potential environmental impact of ethynyl-containing compounds and their transformation products (Moriyama et al., 2004).

Importance in Medicinal Chemistry

The ethynyl group has been extensively used in drug discovery and development due to its ability to target a wide range of therapeutic proteins. Its incorporation into molecules can significantly influence their biological activity, demonstrating the group's versatility and importance in medicinal chemistry (Talele, 2020).

Photocatalytic Applications

Research into photocatalytic degradation of pollutants using doped nanoparticles, such as Fe-doped TiO2 for the degradation of 2,4-dichlorophenoxyacetic acid, underscores the potential application of ethynyl and related compounds in environmental remediation. This work illustrates the role of catalytic materials in enhancing the degradation of toxic compounds in water, potentially relevant for substances like "4-Ethynylazepane hydrochloride" in similar environmental applications (Ebrahimi et al., 2020).

Eigenschaften

IUPAC Name |

4-ethynylazepane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N.ClH/c1-2-8-4-3-6-9-7-5-8;/h1,8-9H,3-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBLPVKPTLCHKIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCNCC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(4-fluorophenyl)-3-(hydroxymethyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2613075.png)

![Methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-4-carboxylate;dihydrochloride](/img/structure/B2613088.png)

![2-{4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B2613089.png)

![methyl 4-{4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate](/img/structure/B2613096.png)